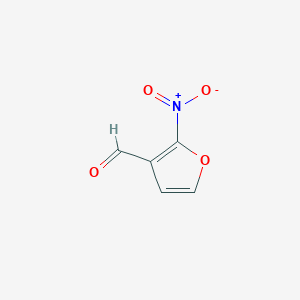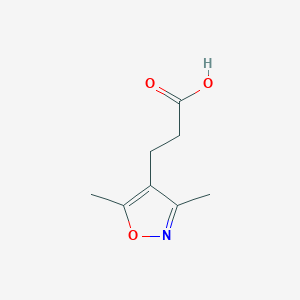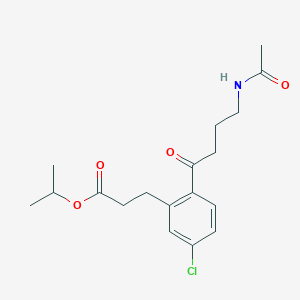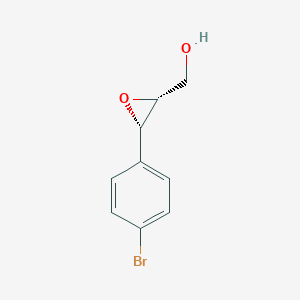
(2R,3R)-(+)-2,3-Epoxy-3-(4-bromophenyl)-1-propanol
Overview
Description
“(2R,3R)-(+)-2,3-Epoxy-3-(4-bromophenyl)-1-propanol” is a chiral compound with two stereocenters. The presence of the epoxy group (a three-membered ring containing an oxygen atom) and the bromophenyl group (a phenyl ring with a bromine atom) suggest that this compound could be involved in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 4-bromophenyl compound with a propanol derivative under conditions that would promote epoxide formation. Epoxides are typically formed through oxidation of alkenes .Molecular Structure Analysis
The compound contains an epoxide group, which is a highly strained three-membered ring, and thus highly reactive. It also contains a bromine atom on the phenyl ring, which is a good leaving group. The presence of these functional groups can greatly influence the compound’s reactivity .Chemical Reactions Analysis
Epoxides are known to undergo reactions with a variety of nucleophiles, leading to ring-opening reactions. The bromine atom on the phenyl ring could also potentially be displaced by a nucleophile in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar epoxide group and the polar hydroxyl group (from the propanol part) could enhance the compound’s solubility in polar solvents .Scientific Research Applications
Synthetic Studies on Oxirane Compounds : This research discusses the synthesis of derivatives from compounds similar to (2R,3R)-(+)-2,3-Epoxy-3-(4-bromophenyl)-1-propanol, highlighting their potential in creating new chemical entities (Suami, Tetsuo et al., 1956).
Catalytic Activity of Chiral Amino Alcohol Ligands : This study examines the use of similar epoxy-functionalized compounds in catalytic processes, suggesting potential applications in chemical synthesis (Vidal‐Ferran, A. et al., 1998).
Coordination Chemistry of Chiral Phosphanyl Glycerols : This research focuses on the reactions of compounds like this compound with other agents, contributing to the field of coordination chemistry (Brauer, D. et al., 2000).
Lignin Model Glycosides : This study involves the preparation and resolution of lignin model glycosides using compounds related to the one , indicating its role in complex organic syntheses (Helm, R. et al., 1997).
Optically Pure Epoxy-alkyl β-D-Glucosides Synthesis : This research demonstrates the synthesis of epoxy-alkyl β-D-glucosides using similar compounds, important for developing inhibitors of certain enzymes (Rodriguez, E. et al., 1990).
Syntheses of Lignin-related Phenylcoumarans : Here, the focus is on synthesizing lignin-related phenylcoumarans using similar compounds, showing applications in organic chemistry and material science (Langer, V. et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[(2R,3S)-3-(4-bromophenyl)oxiran-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-7-3-1-6(2-4-7)9-8(5-11)12-9/h1-4,8-9,11H,5H2/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJNOLUOXBCBDP-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(O2)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]2[C@H](O2)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



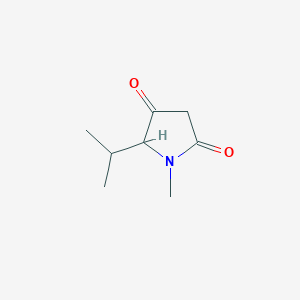
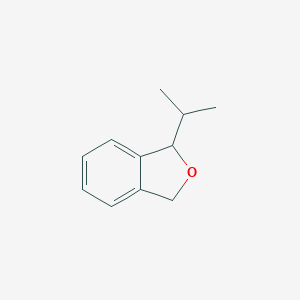




![6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole](/img/structure/B53139.png)

![5-Oxo-5-({(2S)-1-oxo-1-[(9-oxo-9,10-dihydroacridin-2-yl)amino]-3-phenylpropan-2-yl}amino)pentanoic acid](/img/structure/B53141.png)
